molecular formula C14H16N4S2 B13363456 3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363456
M. Wt: 304.4 g/mol
InChI Key: ZGGBGVOHZINSCK-UHFFFAOYSA-N
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Description

Ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. The reaction proceeds through the formation of a triazole ring, which is then fused with a thiadiazole ring to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Substituted triazolothiadiazoles.

Scientific Research Applications

Ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with bacterial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    1,3,4-Thiadiazoles: These compounds lack the triazole ring but still exhibit significant pharmacological activities.

    Triazolothiadiazines: These compounds have a different ring fusion pattern but share similar pharmacological properties.

The uniqueness of ethyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N4S2

Molecular Weight

304.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4S2/c1-2-19-10-12-15-16-14-18(12)17-13(20-14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

ZGGBGVOHZINSCK-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)CCC3=CC=CC=C3

Origin of Product

United States

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